![molecular formula C21H15F3N2O2S B2735440 N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 442653-77-2](/img/structure/B2735440.png)

N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

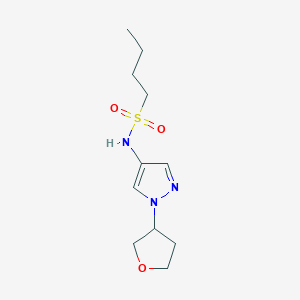

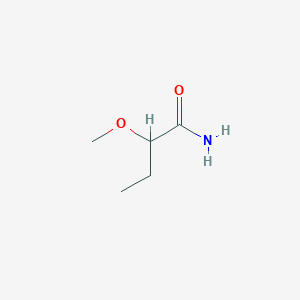

The compound “N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also contains an acetamide group (N-C(O)-CH3), which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3 .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene ring system is planar, and the acetamide group would add polarity to the molecule . The trifluoromethyl group is electron-withdrawing, which could affect the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. The naphthalene ring might undergo electrophilic aromatic substitution reactions . The acetamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene ring might make the compound relatively nonpolar and hydrophobic . The acetamide group could form hydrogen bonds, which might influence the compound’s solubility in different solvents .Scientific Research Applications

Antiviral Activity

A study on amino acid derivatives, including naphthalene derivatives, found that certain compounds exhibited inhibitory activity against HIV-1 and HIV-2, suggesting potential as antiviral agents (Hamad et al., 2010).

Anti-Parkinson's Activity

Research into novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives highlighted their effectiveness in anti-Parkinson's activity, showcasing significant free radical scavenging activity and protective effects in a 6-OHDA lesioned rat model (Gomathy et al., 2012).

Anti-Angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was identified as a potent inhibitor of aminopeptidase N (APN) and demonstrated anti-angiogenic activity, inhibiting endothelial cell invasion at low micromolar concentrations (Lee et al., 2005).

Organic Thermoelectric Materials

A study on fused lactam polymers, including naphthalene-based polymers, indicated their suitability for high n-type organic thermoelectric performance. This research underscores the importance of molecular design in optimizing the thermoelectric properties of conjugated polymers (Chen et al., 2020).

Antimicrobial and Antifungal Activities

N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial activity, showing notable effectiveness against various bacteria and fungi species, with some compounds demonstrating potency comparable to standard treatments (Evren et al., 2020).

properties

IUPAC Name |

N-naphthalen-1-yl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O2S/c22-21(23,24)13-8-9-17-16(10-13)26-20(28)18(29-17)11-19(27)25-15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18H,11H2,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBMVYJBDBZEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2735358.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735362.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2735364.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2735366.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735368.png)

![2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2735369.png)